N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS No.: 1021259-15-3
Cat. No.: VC8195614
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide - 1021259-15-3](/images/structure/VC8195614.png)
Specification
CAS No. | 1021259-15-3 |
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Molecular Formula | C18H18N2O5S |
Molecular Weight | 374.4 g/mol |
IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Standard InChI | InChI=1S/C18H18N2O5S/c1-12(21)20-7-6-13-2-3-14(10-16(13)20)19-26(22,23)15-4-5-17-18(11-15)25-9-8-24-17/h2-5,10-11,19H,6-9H2,1H3 |
Standard InChI Key | DCWZEVNBDXPITK-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a hybrid structure integrating three distinct components:
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Indoline core: A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, acetylated at the 1-position to enhance metabolic stability .
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1,4-Benzodioxan moiety: A dihydrobenzo[d][1,dioxine group providing electron-rich aromaticity and potential for π-π interactions .
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Sulfonamide linker: A sulfonamide (-SO₂NH-) group facilitating hydrogen bonding and enzyme inhibition .
This combination creates a multifunctional scaffold capable of interacting with diverse biological targets.
Physicochemical Properties
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Molecular formula: C₂₀H₁₉N₂O₅S
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Molecular weight: 411.44 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonamide group .
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LogP: Estimated at 2.8, indicating balanced lipophilicity for membrane permeability .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves a multi-step approach:
Step 1: Preparation of 1-Acetylindolin-6-amine
Step 2: Sulfonation of 2,3-Dihydrobenzo[b] dioxine-6-sulfonyl Chloride
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Method: Chlorosulfonation of 1,4-benzodioxan using chlorosulfonic acid at 0–5°C .
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Key intermediate: 2,3-Dihydrobenzo[b] dioxine-6-sulfonyl chloride.
Step 3: Coupling Reaction
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Reagents: 1-Acetylindolin-6-amine + 2,3-Dihydrobenzo[b] dioxine-6-sulfonyl chloride in dichloromethane with triethylamine .
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Reaction conditions: 0°C to room temperature, 12-hour stirring.
Step 4: Purification
Pharmacological Evaluation
Anticancer Activity
Structural analogs demonstrate potent activity against cancer cell lines:
Compound | Target Cell Line | IC₅₀ (μM) | Mechanism | Source |
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Analog A (Indoline) | MCF-7 (Breast) | 0.12 | Hsp90α inhibition | |
Analog B (Benzodioxan) | A498 (Kidney) | 1.45 | COX-2 suppression |
N-(1-Acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,dioxine-6-sulfonamide is hypothesized to inhibit Hsp90α and COX-2 synergistically, leveraging both indoline and benzodioxan moieties .
Antimicrobial Efficacy
Sulfonamide-containing compounds show activity against Gram-positive bacteria:
Microorganism | MIC (μg/mL) | Comparative Drug (MIC) |
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S. aureus | 8.5 | Ampicillin (12.0) |
E. coli | 64.0 | Ampicillin (32.0) |
Enhanced activity against S. aureus is attributed to the sulfonamide group’s interaction with dihydrofolate reductase (DHFR) .
Mechanistic Insights
Enzyme Inhibition
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COX-2 Selectivity: The 1,4-benzodioxan moiety aligns with COX-2’s hydrophobic pocket, achieving selectivity indices >20 .
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Hsp90α Binding: Indoline derivatives form hydrogen bonds with Asp93 and Asn51 residues, critical for chaperone function disruption .
Metabolic Stability
Acetylation of the indoline nitrogen reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-acetylated analogs .
Future Directions
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